Silane, trimethyl[(3-phenylcyclohexyl)oxy]-
Description
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- is an organosilicon compound with the molecular formula C15H24OSi . This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 3-phenylcyclohexyl group. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and scientific applications.
Properties
CAS No. |
192884-74-5 |
|---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
trimethyl-(3-phenylcyclohexyl)oxysilane |
InChI |
InChI=1S/C15H24OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
InChI Key |
XRHQTFIDJYAGLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[(3-phenylcyclohexyl)oxy]- typically involves the reaction of trimethylchlorosilane with 3-phenylcyclohexanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of silane, trimethyl[(3-phenylcyclohexyl)oxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of silane, trimethyl[(3-phenylcyclohexyl)oxy]- involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenylsilane: Contains a phenyl group bonded to a silicon atom.
Diphenylsilane: Contains two phenyl groups bonded to a silicon atom.
Uniqueness
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- is unique due to the presence of the 3-phenylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
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